Cas no 1805270-75-0 (3-Amino-2-bromomethyl-5-methylpyridine)

3-Amino-2-bromomethyl-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-bromomethyl-5-methylpyridine
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- インチ: 1S/C7H9BrN2/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3,9H2,1H3
- InChIKey: QYINKKMPPUGSHR-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(C)=CN=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- XLogP3: 1.1
- トポロジー分子極性表面積: 38.9
3-Amino-2-bromomethyl-5-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029016590-250mg |
3-Amino-2-bromomethyl-5-methylpyridine |
1805270-75-0 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029016590-1g |
3-Amino-2-bromomethyl-5-methylpyridine |
1805270-75-0 | 95% | 1g |
$2,866.05 | 2022-04-01 |
3-Amino-2-bromomethyl-5-methylpyridine 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
3-Amino-2-bromomethyl-5-methylpyridineに関する追加情報
Introduction to 3-Amino-2-bromomethyl-5-methylpyridine (CAS No. 1805270-75-0)
3-Amino-2-bromomethyl-5-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1805270-75-0, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including an amino group, a bromomethyl substituent, and a methylpyridine backbone, make it a valuable building block for medicinal chemists and synthetic organic chemists alike.
Thepyridinecore of 3-Amino-2-bromomethyl-5-methylpyridine is a well-known pharmacophore in drug discovery, contributing to its potential applications in the treatment of diverse diseases. The presence of bothaminoandbromomethylfunctional groups provides multiple sites for chemical modification, enabling the construction of complex molecular architectures. These attributes have made this compound a subject of extensive investigation in academic and industrial research settings.
In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting various enzymatic and receptor pathways. 3-Amino-2-bromomethyl-5-methylpyridine has emerged as a key intermediate in the synthesis of such inhibitors, particularly those aimed at modulating kinases and other signaling proteins. For instance, researchers have leveraged its structural framework to design molecules with potential anticancer properties. Thebromomethylgroup allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are commonly employed to introduce aryl or vinyl moieties into the molecule. These modifications can enhance binding affinity and selectivity against biological targets.
Theaminogroup in 3-Amino-2-bromomethyl-5-methylpyridine also offers opportunities for further derivatization. It can be coupled with carboxylic acids or acid chlorides to form amides, or it can be alkylated or acylated to introduce additional substituents. Such modifications are essential for optimizing pharmacokinetic properties and improving metabolic stability. Furthermore, themethylpyridinering can be further functionalized through nucleophilic substitution or metal-catalyzed reactions, expanding its utility in synthetic chemistry.
Recent studies have highlighted the role of 3-Amino-2-bromomethyl-5-methylpyridine in the development of novel antimicrobial agents. The pyridine scaffold is known to interact with bacterial enzymes and cellular components, making it a promising candidate for combating resistant strains of pathogens. Researchers have synthesized derivatives of this compound that exhibit potent activity against Gram-positive and Gram-negative bacteria. Thebromomethylgroup serves as a handle for introducing additional pharmacophoric elements that enhance antibacterial efficacy while minimizing toxicity.
The pharmaceutical industry has also explored the use of 3-Amino-2-bromomethyl-5-methylpyridine in the synthesis of central nervous system (CNS) drugs. Pyridine derivatives are frequently found in medications targeting neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. By incorporating functional groups such asaminoandbromomethyl, chemists can fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects.
In addition to its pharmaceutical applications, 3-Amino-2-bromomethyl-5-methylpyridine has found utility in materials science and agrochemical research. Its structural motifs are incorporated into ligands for metal catalysts, where it aids in stabilizing transition metals during various organic transformations. The compound’s ability to participate in multiple reaction types makes it a valuable tool for developing new synthetic methodologies.
The synthesis of 3-Amino-2-bromomethyl-5-methylpyridine typically involves multi-step organic reactions starting from commercially available precursors such as 2-bromoacetonitrile and 5-methylpyridin-3-carboxaldehyde. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability.
Ongoing research continues to uncover new applications for 3-Amino-2-bromomethyl-5-methylpyridine, particularly in areas such as immunotherapy and anti-inflammatory drug development. Its structural versatility allows for the creation of molecules that can modulate immune responses by targeting specific pathways involved in inflammation and autoimmunity. By leveraging itsamino,bromomethyl,andmethylpyridinefeatures, scientists are designing compounds with unprecedented potency and selectivity.
The future prospects for 3-Amino-2-bromomethyl-5-methylpyridine are promising, with continued exploration expected across multiple disciplines. As computational chemistry techniques advance, virtual screening methods will likely be employed to identify novel derivatives with enhanced biological activity. Additionally, biocatalytic approaches may be integrated into synthetic workflows to improve sustainability and cost-effectiveness.
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